molecular formula C15H12N2O B1427148 6-Phenoxyquinolin-4-amine CAS No. 1455193-38-0

6-Phenoxyquinolin-4-amine

Cat. No.: B1427148
CAS No.: 1455193-38-0
M. Wt: 236.27 g/mol
InChI Key: AMINKHDYIRALSJ-UHFFFAOYSA-N
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Description

6-Phenoxyquinolin-4-amine is a heterocyclic compound with the molecular formula C15H12N2O It is characterized by a quinoline core structure substituted with a phenoxy group at the 6-position and an amino group at the 4-position

Scientific Research Applications

6-Phenoxyquinolin-4-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 6-Phenoxyquinolin-4-amine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

Biochemical Analysis

Cellular Effects

The cellular effects of 6-Phenoxyquinolin-4-amine are also not well-understood. It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. These potential effects have not been confirmed in scientific studies .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Phenoxyquinolin-4-amine is unique due to the combined presence of both phenoxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile scaffold in drug design and other applications .

Properties

IUPAC Name

6-phenoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINKHDYIRALSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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